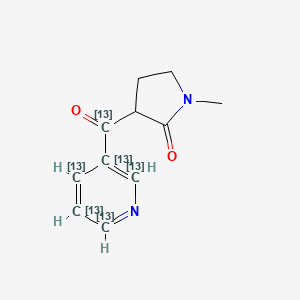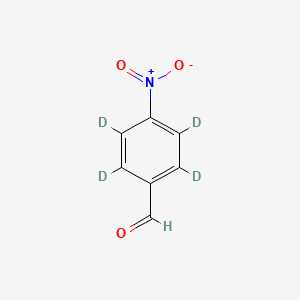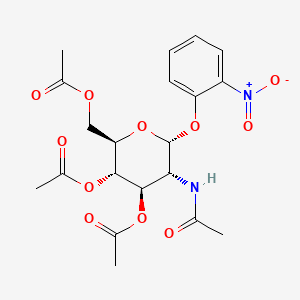
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine
Übersicht
Beschreibung
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position, a trideuteromethyl group at the 1-position, and a phenyl group at the 6-position of the imidazo[4,5-b]pyridine core. The incorporation of deuterium atoms in the trideuteromethyl group can enhance the compound’s stability and alter its pharmacokinetic properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the substituents. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Introduction of the Trideuteromethyl Group: This step involves the use of trideuteromethyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace a hydrogen atom with a trideuteromethyl group.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a probe in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through various pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:
2-Chloro-6-phenylimidazo(4,5-b)pyridine: Lacks the trideuteromethyl group, which may result in different pharmacokinetic properties.
1-Methyl-2-chloro-6-phenylimidazo(4,5-b)pyridine: Contains a methyl group instead of a trideuteromethyl group, potentially affecting its stability and biological activity.
2-Bromo-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine: Substitution of chlorine with bromine can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of the trideuteromethyl group, which can enhance its stability and modify its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-chloro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVKWMIRFROSV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661869 | |
| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-30-5 | |
| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)



![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)


![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)


